6-Aminoimidazo[1,2-a]pyridine-2-carbonitrile
Description
Properties
CAS No. |
1216227-64-3 |
|---|---|
Molecular Formula |
C8H6N4 |
Molecular Weight |
158.16 g/mol |
IUPAC Name |
6-aminoimidazo[1,2-a]pyridine-2-carbonitrile |
InChI |
InChI=1S/C8H6N4/c9-3-7-5-12-4-6(10)1-2-8(12)11-7/h1-2,4-5H,10H2 |
InChI Key |
SLQIDYAGARCFKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1N)C#N |
Origin of Product |
United States |
Preparation Methods
Two-Component Cyclization Using Substituted 2-Aminopyridines and Phenacyl Bromides
A widely reported and efficient method for synthesizing imidazo[1,2-a]pyridine derivatives involves the reaction of substituted 2-aminopyridines with substituted phenacyl bromides under base catalysis.
Reaction Conditions and Mechanism:
- Catalyst: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
- Solvent: Aqueous ethanol (1:1 v/v), a green solvent
- Temperature: Room temperature
- Yield: 65–94%
- Formation of a pyridinium salt intermediate by nucleophilic attack of the endocyclic nitrogen of 2-aminopyridine on phenacyl bromide.
- Deprotonation by DBU to form an imine intermediate.
- Intramolecular cyclization to form tetrahydroimidazo[1,2-a]pyridin-2-ol.
- Elimination of water and hydrogen bromide to afford the 2-arylimidazo[1,2-a]pyridine product.
This method tolerates various electron-donating and electron-withdrawing substituents on the phenacyl bromide and 2-aminopyridine, providing good to excellent yields. It has been successfully applied on a multigram scale, demonstrating scalability and robustness.
| Parameter | Details |
|---|---|
| Catalyst | DBU |
| Solvent | Aqueous ethanol (1:1 v/v) |
| Temperature | Room temperature |
| Reaction Time | Typically short (hours) |
| Yield Range | 65–94% |
| Substrate Scope | Wide, including substituted 2-aminopyridines and phenacyl bromides |
| Atom Economy | 66.25–73.41% |
Iodine-Promoted Synthesis via Micellar Catalysis and “On-Water” Approach
Another innovative approach uses iodine as a catalyst to promote the synthesis of 2-arylimidazo[1,2-a]pyridines, including derivatives similar to 6-Aminoimidazo[1,2-a]pyridine-2-carbonitrile.
- Catalysis by elemental iodine (I2)
- Use of micellar catalysis or “on-water” reaction conditions
- Mild reaction conditions with sonication or vigorous stirring
- Purification by standard chromatographic techniques
- Mixing of 2-aminopyridine and acetophenone derivatives with iodine.
- Sonication or stirring to facilitate reaction.
- Extraction and purification to isolate the imidazo[1,2-a]pyridine derivatives.
This method is notable for its environmental friendliness and operational simplicity, allowing recovery of unreacted starting materials and good yields of the target compounds.
| Parameter | Details |
|---|---|
| Catalyst | Elemental iodine (I2) |
| Reaction Medium | Micellar system or aqueous (“on-water”) |
| Temperature | Ambient to mild heating |
| Reaction Time | Several hours |
| Purification | Column chromatography |
| Advantages | Green chemistry approach, mild conditions |
One-Pot Multistep Synthesis via Formylation and Cyclization
A more complex but efficient synthetic route involves a one-pot multistep process starting from 2-amino-6-fluoropyridine and aldehydes, involving:
- Formylation using methyl formate and sodium methoxide.
- Activation with p-toluenesulfonyl chloride and DABCO.
- Cyclization with aldehydes under anhydrous conditions.
This sequence yields functionalized imidazo[1,2-a]pyridines with potential for further derivatization. The overall yields depend on the substrate and reaction conditions but have been reported with good efficiency.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Formylation | NaOMe, methyl formate, MeOH, RT, 4 h | Formylated intermediate |
| Activation | p-Toluenesulfonyl chloride, DABCO, 0–RT, 6 h | Activated intermediate |
| Cyclization | Aldehyde, 2-amino-6-fluoropyridine, anhydrous Na2SO4, 50 °C, 12 h | Cyclized imidazo[1,2-a]pyridine derivatives |
Comparative Summary of Preparation Methods
| Method | Catalyst/Key Reagent | Solvent/Medium | Temperature | Yield Range | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Two-Component Cyclization with DBU | DBU | Aqueous ethanol (1:1) | Room temperature | 65–94% | Green solvent, broad substrate scope | Requires base catalyst |
| Iodine-Promoted Micellar/On-Water Method | Elemental iodine (I2) | Micellar system/Water | Ambient to mild | Moderate to high | Mild, environmentally friendly | Longer reaction times |
| One-Pot Multistep Formylation-Cyclization | NaOMe, pTsCl, DABCO | Methanol, DCM | RT to 50 °C | Good yields | Efficient multistep, functionalized products | More complex procedure |
Research Findings and Practical Considerations
- The DBU-catalyzed two-component cyclization is the most versatile and scalable method, suitable for synthesizing 6-Aminoimidazo[1,2-a]pyridine-2-carbonitrile analogs with various substituents.
- Iodine-promoted methods offer a green alternative, especially for laboratories emphasizing environmentally benign protocols.
- One-pot multistep methods allow for the introduction of diverse functional groups but require careful control of reaction conditions and purification steps.
- Atom economy and reaction efficiency are important metrics, with the DBU method achieving atom economies above 66%, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions: 6-Aminoimidazo[1,2-a]pyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can exhibit different biological activities .
Scientific Research Applications
6-Aminoimidazo[1,2-a]pyridine-2-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anticancer properties and potential use in the treatment of tuberculosis.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Aminoimidazo[1,2-a]pyridine-2-carbonitrile involves its interaction with various molecular targets. For example, it has been shown to inhibit the activity of certain enzymes involved in the replication of tuberculosis bacteria. The compound can also interact with DNA and proteins, leading to the disruption of cellular processes in cancer cells .
Comparison with Similar Compounds
Key Observations :
Antiparasitic and Anti-Inflammatory Effects
- Imidazo[1,2-a]pyridine-2-carboxylates (e.g., 1a-b, 3a-b) showed in vitro activity against Entamoeba histolytica and Trichomonas vaginalis, with minimal toxicity in vivo .
- Amino vs. Nitro Substitution: 3-Nitro derivatives (e.g., 2b) exhibited reduced anti-inflammatory activity compared to non-substituted analogs, suggesting amino groups may enhance efficacy .
Kinase Inhibition
- 8-Amino-6-bromoimidazo[1,2-a]pyridine demonstrated CDK2 inhibition, emphasizing the role of amino groups in kinase binding .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
